![molecular formula C5H6BrNO2S B2486226 4-Bromo-3,5-dimethoxy-1,2-thiazole CAS No. 119224-70-3](/img/structure/B2486226.png)
4-Bromo-3,5-dimethoxy-1,2-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3,5-dimethoxy-1,2-thiazole is a chemical compound with the CAS Number: 119224-70-3 . It has a molecular weight of 224.08 . The IUPAC name for this compound is 4-bromo-3,5-dimethoxyisothiazole . It is a powder in physical form .
Molecular Structure Analysis
The molecular structure of 4-Bromo-3,5-dimethoxy-1,2-thiazole is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The InChI code for this compound is 1S/C5H6BrNO2S/c1-8-4-3 (6)5 (9-2)10-7-4/h1-2H3 .Physical And Chemical Properties Analysis
4-Bromo-3,5-dimethoxy-1,2-thiazole is a powder in physical form . It has a molecular weight of 224.08 . The compound is characterized by a melting point of 132-134 .Scientific Research Applications
- Antitumor Agents : Thiazole derivatives have demonstrated antitumor activity. Researchers explore modifications of 4-bromo-3,5-dimethoxy-1,2-thiazole to enhance its cytotoxic effects on cancer cells .
- Antimicrobial Activity : Novel compounds derived from hydrazide–hydrazones, including those based on thiazoles, are investigated for their antimicrobial potential .
- Electronic Structure : Researchers study the electronic structure of 4-bromo-3,5-dimethoxy-1,2-thiazole and its derivatives using X-ray analysis and ab initio calculations. Understanding electron delocalization informs design principles for related compounds .
Medicinal Chemistry
Electron Delocalization Studies
Safety and Hazards
Future Directions
The future directions for the study of 4-Bromo-3,5-dimethoxy-1,2-thiazole and related compounds could involve further exploration of their synthesis, chemical reactions, and biological activities. Thiazoles have been found to have diverse biological activities, and there is ongoing interest in the development of new compounds related to this scaffold .
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to have diverse biological activities . They have been used in the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
Thiazole derivatives have been known to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
It is known that thiazole derivatives can affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Pharmacokinetics
The compound’s molecular weight is 22408 , which could potentially influence its bioavailability.
Result of Action
Thiazole derivatives have been reported to display significant antifungal activity .
Action Environment
It is known that the compound is a powder with a melting point of 132-134°c , which could potentially influence its stability under different environmental conditions.
properties
IUPAC Name |
4-bromo-3,5-dimethoxy-1,2-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO2S/c1-8-4-3(6)5(9-2)10-7-4/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXUSWDSZOXPYAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NS1)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3,5-dimethoxy-1,2-thiazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.